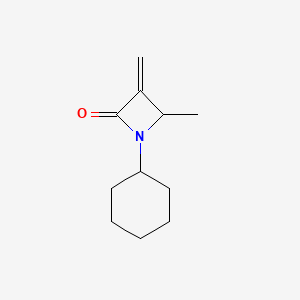![molecular formula C20H30S2 B14444247 2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) CAS No. 73035-97-9](/img/structure/B14444247.png)
2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its two sulfur atoms bridging two identical bicyclo[2.2.1]hept-2-ene units, each substituted with three methyl groups at the 1 and 7 positions. The presence of sulfur bridges imparts distinct chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene with sulfur-containing reagents. One common method includes the use of disulfide compounds under controlled conditions to form the sulfur bridges. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) undergoes various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, yielding the corresponding thiols.
Substitution: The bicyclic units can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) exerts its effects is primarily through its sulfur bridges. These bridges can undergo redox reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species and enzymes involved in redox homeostasis.
類似化合物との比較
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the sulfur bridges, making it less reactive in redox reactions.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group, leading to different reactivity.
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-5-ene): Similar structure but with different positions of double bonds.
Uniqueness
The presence of sulfur bridges in 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[221]hept-2-ene) imparts unique redox properties, making it distinct from other similar compounds
特性
CAS番号 |
73035-97-9 |
|---|---|
分子式 |
C20H30S2 |
分子量 |
334.6 g/mol |
IUPAC名 |
1,7,7-trimethyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)disulfanyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H30S2/c1-17(2)13-7-9-19(17,5)15(11-13)21-22-16-12-14-8-10-20(16,6)18(14,3)4/h11-14H,7-10H2,1-6H3 |
InChIキー |
BARCMEPVECNDSG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=C2)SSC3=CC4CCC3(C4(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
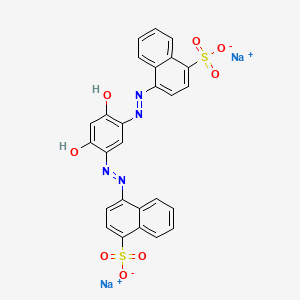
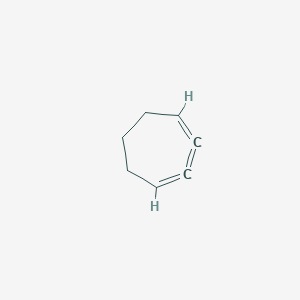
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)


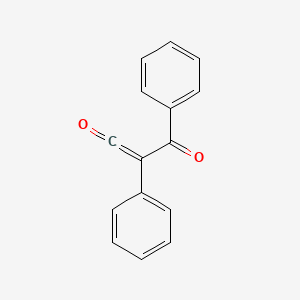
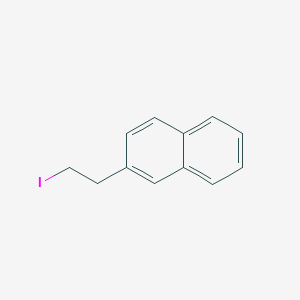
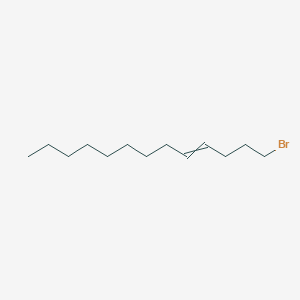
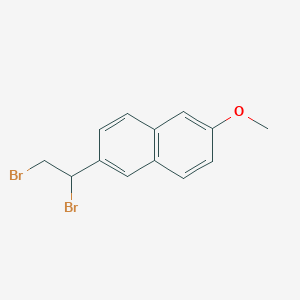
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
